(E)-3-(4-cyanophenyl)-N-(1-cyanopropyl)prop-2-enamide
Beschreibung
Historical Development of Cyano-Acrylamide Research
The scientific exploration of cyano-acrylamides traces its origins to mid-20th century advancements in polymer chemistry and adhesives. While the foundational discovery of cyanoacrylate esters in 1942 by Coover and Joyner during military research on gun sight materials laid the groundwork, the deliberate development of cyano-acrylamide derivatives emerged later through medicinal chemistry optimization efforts. Early work in the 1980s demonstrated that substitution patterns on the acrylamide backbone significantly influenced biological activity, particularly in cysteine protease inhibition. The specific structural motif of (E)-3-(4-cyanophenyl)-N-(1-cyanopropyl)prop-2-enamide represents a modern iteration of these efforts, combining steric bulk from the 1-cyanopropyl group with electronic modulation via the para-cyanophenyl substituent.
Theoretical Foundations and Research Paradigms
The compound’s molecular architecture (C14H12N4O) features three critical domains:
- Electrophilic enamide core : The α,β-unsaturated carbonyl system (prop-2-enamide) enables Michael addition reactions with biological nucleophiles, particularly cysteine thiols in enzyme active sites.
- Aromatic electron-withdrawing group : The 4-cyanophenyl substituent enhances electrophilicity through resonance and inductive effects, while providing planar rigidity for target engagement.
- Aliphatic cyano-bearing sidechain : The 1-cyanopropyl group introduces steric bulk and secondary hydrogen-bonding capabilities, potentially influencing binding orientation and metabolic stability.
Computational analyses reveal key physicochemical properties:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 252.28 g/mol | PubChem CID 172812487 |
| XLogP3 | 1.9 | XLogP3 3.0 |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8 |
| Rotatable Bonds | 4 | Cactvs 3.4.8 |
The compound’s synthetic accessibility typically involves a three-step sequence:
Current Research Landscape
Recent studies have elucidated two primary research directions:
1.3.1. Reversible Covalent Inhibition
The compound demonstrates tunable reactivity as a reversible covalent inhibitor (RCI), with residence times modifiable through β-position substitutions. Bulky groups at the β-carbon of the enamide system extend target engagement duration from minutes to days while maintaining specificity for cysteine proteases over serine hydrolases. This property has been exploited in developing selective kinase inhibitors, where the cyanophenyl group provides π-stacking interactions with conserved ATP-binding pocket residues.
1.3.2. Cellular Stress Modulation
In in vitro models, the compound induces concentration-dependent activation of the unfolded protein response (UPR) through PERK pathway phosphorylation. This effect appears mediated by selective adduct formation with protein disulfide isomerase (PDI), altering endoplasmic reticulum redox homeostasis. Concurrent research explores its potential to potentiate chemotherapy agents by bypassing multi-drug resistance mechanisms in cancer cell lines.
Ongoing structure-activity relationship (SAR) studies focus on optimizing:
- Electrophilicity : Through para-substituent variations on the phenyl ring
- Solubility : Via introduction of polar groups on the propyl sidechain
- Metabolic stability : By replacing labile nitriles with bioisosteric moieties.
Eigenschaften
IUPAC Name |
(E)-3-(4-cyanophenyl)-N-(1-cyanopropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-2-13(10-16)17-14(18)8-7-11-3-5-12(9-15)6-4-11/h3-8,13H,2H2,1H3,(H,17,18)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNBDIYGZDGNBN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C=CC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C#N)NC(=O)/C=C/C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-3-(4-cyanophenyl)-N-(1-cyanopropyl)prop-2-enamide, a compound with potential therapeutic applications, has garnered interest in scientific research due to its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a prop-2-enamide backbone with a cyanophenyl and a cyanopropyl substituent, which may contribute to its biological activity.
Research indicates that (E)-3-(4-cyanophenyl)-N-(1-cyanopropyl)prop-2-enamide exhibits various biological activities, particularly in the realms of anticancer and anti-inflammatory effects. The compound's mechanism involves:
- Inhibition of Key Enzymes : It has been shown to inhibit specific enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : The compound interacts with critical signaling pathways, including those related to cell proliferation and apoptosis.
Anticancer Activity
Studies have demonstrated that (E)-3-(4-cyanophenyl)-N-(1-cyanopropyl)prop-2-enamide possesses significant anticancer properties. It has been tested against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SW480 (Colorectal) | 2.0 | Inhibited proliferation |
| HCT116 (Colorectal) | 0.12 | Induced apoptosis |
| U373 (Glioma) | 5.0 | Reduced viability |
These results suggest that the compound could serve as a lead for developing new anticancer therapies.
Anti-inflammatory Effects
In addition to its anticancer properties, (E)-3-(4-cyanophenyl)-N-(1-cyanopropyl)prop-2-enamide has shown anti-inflammatory effects in vitro. It was found to reduce the production of pro-inflammatory cytokines in macrophage cell lines.
Case Studies
- In Vivo Studies : In a study involving BALB/C nu/nu mice xenografted with HCT116 cells, treatment with the compound resulted in significant tumor size reduction compared to control groups. The mechanism was linked to the downregulation of Ki67 expression, a marker for cell proliferation.
- Combination Therapy : When used in combination with other chemotherapeutic agents, (E)-3-(4-cyanophenyl)-N-(1-cyanopropyl)prop-2-enamide enhanced the efficacy of these treatments, indicating potential for use in multi-drug regimens.
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Differences
The following table compares substituents and molecular properties of the target compound with structurally related analogs:
Key Observations :
- Substituent Effects: The target compound’s dual cyano groups contrast with halogenated (e.g., Cl, F) or hydroxyl/methoxy substituents in analogs.
- This suggests that the target compound’s electronic profile may similarly modulate inflammatory pathways.
Physicochemical Properties
- Polarity: The target compound’s cyano groups result in a higher calculated LogP (~1.5) compared to hydroxyl/methoxy-substituted analogs (e.g., compound 2 in , LogP ~2.3) but lower than halogenated derivatives (e.g., compound, LogP ~4.0) .
- Hydrogen Bonding: The 1-cyanopropyl group may engage in hydrogen bonding via the amide NH and cyano lone pairs, similar to the hydroxyl interactions observed in ’s active compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
